2,2,5-Trimethyl-1,3-dioxolan-4-one

Description

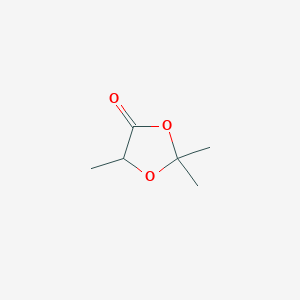

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethyl-1,3-dioxolan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSKLATJCEJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5-trimethyl-1,3-dioxolan-4-one (CAS No. 4158-85-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-trimethyl-1,3-dioxolan-4-one, with the CAS registry number 4158-85-4 , is a chiral heterocyclic compound that has garnered interest in various fields of chemistry, particularly in polymer synthesis and as a potential building block in medicinal chemistry. Its structure, derived from lactic acid, incorporates a protected carboxylic acid and a stereocenter, making it a valuable synthon for the introduction of chirality in molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its current and potential applications in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physical and Chemical Properties

While some experimental data is available, many of the physical properties are currently listed as "N/A" (Not Available) in publicly accessible databases, indicating a need for further experimental characterization.

| Property | Value | Source |

| CAS Number | 4158-85-4 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless oil | - |

| Boiling Point | N/A | [2] |

| Melting Point | N/A | [2] |

| Density | N/A | [2] |

| Flash Point | N/A | [2] |

| Polar Surface Area (PSA) | 35.53 Ų | [1] |

| LogP | 0.68440 | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum of a related compound, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, shows a characteristic C=O absorption at 1789 cm⁻¹, which can be used as a reference point for the carbonyl stretch in this compound.[3]

2.2.3. Mass Spectrometry (MS)

-

Mass spectrometry data is used to confirm the molecular weight of the compound. While a specific mass spectrum for this compound is not provided in the search results, it is a standard technique for its characterization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of this compound from L-lactic acid and acetone.

Materials:

-

L-lactic acid

-

p-toluenesulfonic acid

-

Acetone

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

Procedure:

-

Dissolve L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (e.g., 300 mL).

-

Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

For further purification and to remove any residual water, the product can be dried over calcium hydride overnight.

Characterization:

-

The progress of the reaction and the purity of the final product should be monitored by techniques such as ¹H NMR and ¹³C NMR spectroscopy.

Applications in Research and Development

The unique structural features of this compound make it a versatile molecule with applications in polymer chemistry and as a potential intermediate in pharmaceutical synthesis.

Polymer Chemistry

The primary application of this compound is as a monomer for the ring-opening polymerization (ROP) to produce polylactic acid (PLA). The incorporation of this monomer can influence the properties of the resulting polymer. For example, PLA derivatives containing this compound units can exhibit higher glass transition temperatures (Tg) compared to linear PLA.[4]

Logical Workflow for Polymer Synthesis:

Caption: Synthesis of this compound and its subsequent ring-opening polymerization to polylactic acid.

Pharmaceutical and Medicinal Chemistry

The chiral nature of this compound makes it an attractive building block for the synthesis of enantiomerically pure compounds for pharmaceutical applications.[4] While specific examples of its direct use in drug development are not prevalent in the literature, the broader class of 1,3-dioxolanes has been explored for various biological activities.

Derivatives of 1,3-dioxolane have been investigated for a range of biological activities, including:

-

Antibacterial and Antifungal Activity: Certain 1,3-dioxolane derivatives have shown promising activity against various bacterial and fungal strains.[5]

-

Central Nervous System (CNS) Disorders: Some 1,3-dioxolane-based compounds have been evaluated as agonists for the 5-HT1A receptor, a target for treating CNS disorders and neuropathic pain.[6]

It is important to note that these studies have been conducted on derivatives and not on this compound itself. Further research is required to explore the biological potential of this specific compound and its derivatives.

Potential Drug Development Workflow:

References

- 1. Page loading... [guidechem.com]

- 2. Cas 4158-85-4,1,3-Dioxolan-4-one, 2,2,5-trimethyl- | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 4158-85-4 [smolecule.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,5-trimethyl-1,3-dioxolan-4-one chemical structure and properties

Introduction

2,2,5-trimethyl-1,3-dioxolan-4-one, a cyclic organic compound, is a notable molecule in the fields of polymer chemistry, organic synthesis, and green chemistry. Structurally, it is a derivative of lactic acid and acetone, featuring a five-membered dioxolane ring. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a 1,3-dioxolane ring substituted with three methyl groups at positions 2 and 5, and a ketone group at position 4. The molecular formula is C6H10O3. The presence of methyl groups provides steric hindrance that influences its reactivity and stability.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4158-85-4 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless liquid or oil |

| SMILES | CC1C(=O)OC(O1)(C)C |

| InChI | InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is the acid-catalyzed cyclization of L-lactic acid with acetone.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: L-lactic acid, acetone, toluene, p-toluenesulfonic acid.

-

Procedure:

-

L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) are dissolved in a 1:1 mixture of acetone and toluene (300 mL).[1]

-

The mixture is refluxed for 6 hours using a Dean-Stark apparatus to continuously remove the water formed during the reaction.[1]

-

After cooling, the solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved through distillation or chromatography.

-

Diagram 2: Synthesis of this compound

Caption: Synthesis from L-lactic acid and acetone.

Chemical Reactions and Applications

This compound serves as a versatile building block and intermediate in various chemical transformations.

1. Ring-Opening Polymerization

This compound is a key monomer in the synthesis of aliphatic polyesters, particularly as an alternative to lactide for the production of polylactic acid (PLA).[1] The ring-opening polymerization can be catalyzed by organocatalysts like triflic acid, with neopentanol as an initiator.[1] This process is significant for producing biodegradable polymers.

Diagram 3: Ring-Opening Polymerization

Caption: Ring-opening polymerization workflow.

2. Protecting Group Chemistry

In organic synthesis, this compound can be utilized as a protecting group for carbonyl compounds. The protection and deprotection steps are generally efficient, allowing for high yields of the desired products.

3. Chiral Induction

The stereogenic centers in this compound, derived from chiral α-hydroxy acids like lactic acid, make it a valuable tool for chiral induction. This property is crucial in the synthesis of enantiomerically pure compounds, which is of high importance in drug development.

4. Green Chemistry

There is growing interest in using this compound as a bio-based, polar aprotic solvent. Its potential for a lower environmental impact compared to traditional solvents aligns with the principles of green chemistry.

Safety and Handling

According to safety data, this compound is classified as a flammable liquid and is harmful if swallowed. It is also known to cause skin and serious eye irritation.[2]

Table 2: Hazard Information and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor[2] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2] |

| H302: Harmful if swallowed[2] | P270: Do not eat, drink or smoke when using this product.[2] |

| H315: Causes skin irritation[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| H318: Causes serious eye damage[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.

This guide provides a foundational understanding of this compound for professionals in research and development. Its unique structure and reactivity offer significant potential in polymer science and asymmetric synthesis, making it a compound of continuing interest.

References

Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one from L-lactic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one, a valuable chiral building block, from L-lactic acid. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a versatile heterocyclic compound with applications in the synthesis of stereoregular polyesters and as a chiral auxiliary in asymmetric synthesis.[1][2] Its synthesis from the readily available and renewable resource, L-lactic acid, makes it an attractive target for sustainable chemical processes. The most common and efficient method for its preparation involves the acid-catalyzed acetalization of L-lactic acid with acetone. This reaction proceeds via the formation of a ketal, driven to completion by the removal of water.

Reaction Scheme

The synthesis of this compound from L-lactic acid and acetone is an acid-catalyzed condensation reaction. The overall transformation is depicted below:

References

physical and chemical properties of 2,2,5-trimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2,5-trimethyl-1,3-dioxolan-4-one. It includes detailed experimental protocols for its synthesis and polymerization, as well as essential safety information. This document is intended to serve as a core resource for researchers and professionals involved in organic synthesis, polymer chemistry, and drug development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | N/A | |

| Melting Point | N/A | |

| Density | N/A | |

| Solubility | N/A | |

| Refractive Index | N/A |

N/A: Not available in the searched literature.

Chemical Synthesis

A common and effective method for the synthesis of this compound is the acid-catalyzed reaction of L-lactic acid with an acetone/toluene mixture.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

L-lactic acid (5 g, 55.5 mmol)

-

p-toluenesulfonic acid (212 mg, 1.23 mmol)

-

Acetone

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

Procedure:

-

Dissolve L-lactic acid and p-toluenesulfonic acid in a 1:1 mixture of acetone and toluene (300 mL).

-

Reflux the mixture for 6 hours using a Dean-Stark apparatus to continuously remove the water formed during the reaction.

-

After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (50 mL).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 25 mL) and brine (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Dry the product over calcium hydride overnight to yield this compound as a colorless oil (58% yield).

Logical Relationship of Synthesis Steps:

Chemical Reactivity and Applications

The primary application of this compound is as a monomer in the ring-opening polymerization (ROP) to produce polylactic acid (PLA), a biodegradable polyester.[2] This method is an alternative to the traditional ROP of lactide.

Ring-Opening Polymerization

The polymerization of this compound can be initiated using a catalyst, such as p-toluenesulfonic acid, in a solvent-free environment.[2] A proposed mechanism involves a double activation of the monomer.

Experimental Protocol: Bulk Polymerization of this compound [2]

Materials:

-

This compound (monomer)

-

Neopentanol (initiator)

-

Triflic acid (TfOH) or p-toluenesulfonic acid (catalyst)

Procedure:

-

Combine the monomer, initiator, and catalyst in a reaction vessel.

-

Heat the mixture under solvent-free (bulk) conditions.

-

The polymerization proceeds via a ring-opening mechanism.

Signaling Pathway of Polymerization:

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available in the supplementary materials of the study by Gazzotti et al. (2020).[2] While the raw data is not presented here, the reference provides the necessary information for its retrieval.

¹³C NMR, IR, and Mass Spectrometry

As of the latest search, specific experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the public domain. Researchers are advised to perform their own analyses for detailed characterization.

Safety and Handling

General Recommended Precautions:

-

Keep away from heat, sparks, and open flames.

-

Store in a well-ventilated place and keep the container tightly closed.

-

Use explosion-proof electrical equipment.

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash hands thoroughly after handling.

-

Avoid ingestion and inhalation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult a comprehensive safety data sheet for a similar compound if a specific one is not available.

References

Chiral Properties of 2,2,5-trimethyl-1,3-dioxolan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chiral properties of 2,2,5-trimethyl-1,3-dioxolan-4-one, a versatile heterocyclic compound derived from lactic acid. This document outlines its synthesis, stereoselective applications, and the underlying mechanisms that govern its chiral behavior. Key quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis and use in stereoselective polymerization are provided. Furthermore, logical workflows and reaction pathways are visualized through diagrams to facilitate a comprehensive understanding of its role in asymmetric synthesis.

Introduction

This compound, a derivative of the readily available chiral building block lactic acid, has emerged as a significant compound in stereoselective synthesis. Its rigid dioxolanone ring structure and the presence of a stereocenter at the C5 position make it an effective chiral auxiliary and a valuable monomer for the synthesis of biodegradable polymers with controlled stereochemistry. This guide explores the fundamental chiral characteristics of this molecule and its practical applications in modern organic chemistry.

Synthesis and Chiral Properties

The most common route to enantiomerically pure this compound involves the acid-catalyzed acetalization of either (S)- or (R)-lactic acid with acetone. This reaction proceeds with retention of configuration at the C5 stereocenter.

Applications in Stereoselective Synthesis

Stereoselective Ring-Opening Polymerization

One of the most significant applications of this compound is as a monomer in the stereoselective ring-opening polymerization (ROP) to produce polylactic acid (PLA). The use of specific catalysts allows for the synthesis of highly isotactic PLA, a biodegradable polymer with desirable physical properties.

A notable study demonstrated the use of achiral homosalen-Al catalysts for the polymerization of racemic this compound. This process occurs in two steps: a stereoselective ring-opening followed by deacetonation. The resulting poly(rac-lactic acid) exhibited a high degree of isotacticity.[1]

Table 1: Stereoselective Ring-Opening Polymerization of racemic this compound

| Catalyst System | Monomer | Polymer | Isotacticity (Pm) | Reference |

| Isopropyl-substituted homosalen-Al | racemic this compound | Poly(rac-lactic acid) | 0.96 | [1] |

Chiral Auxiliary in Diels-Alder Reactions

The dioxolanone moiety can serve as a chiral auxiliary, directing the stereochemical course of cycloaddition reactions. While specific examples for this compound are not extensively detailed in the available literature, the analogous compound (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, also derived from lactic acid, has been used in Diels-Alder reactions. The chiral center on the dioxolanone ring influences the facial selectivity of the diene's approach to the dienophile, leading to the preferential formation of one diastereomer.

Experimental Protocols

Synthesis of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one from L-Lactic Acid

Materials:

-

L-lactic acid

-

Acetone

-

Toluene

-

p-toluenesulfonic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Calcium hydride

Procedure:

-

A solution of L-lactic acid (e.g., 5 g) and a catalytic amount of p-toluenesulfonic acid in a 1:1 mixture of acetone and toluene is refluxed using a Dean-Stark apparatus to remove water.

-

After the reaction is complete, the solvent is evaporated.

-

The residue is dissolved in dichloromethane and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting oil is further dried over calcium hydride to yield the pure product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key stereoselective reaction involving this compound.

Caption: Synthesis workflow for (S)-2,2,5-trimethyl-1,3-dioxolan-4-one.

Caption: Stereoselective Ring-Opening Polymerization of this compound.

Conclusion

This compound is a valuable chiral molecule with significant potential in stereoselective synthesis. Its straightforward preparation from lactic acid and its ability to impart stereocontrol in polymerization and cycloaddition reactions make it an attractive tool for chemists in academia and industry. Further exploration of its chiral properties and applications is warranted to fully exploit its synthetic utility.

References

Technical Guide: Safety and Handling of 2,2,5-trimethyl-1,3-dioxolan-4-one

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2,2,5-trimethyl-1,3-dioxolan-4-one (CAS No. 4158-85-4) is not publicly available at the time of this report. The following guide is based on general principles of laboratory safety and information available for structurally similar dioxolane derivatives. This information should be used for preliminary guidance only and is not a substitute for a substance-specific SDS, which should be obtained from the supplier.

Introduction

This compound is a cyclic organic compound.[1] Its structure suggests it may be used as a solvent or as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Given the general properties of related dioxolane compounds, it should be handled with care in a laboratory setting, with particular attention to potential flammability and irritation.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, quantitative safety and physical property data for this compound are not available. The following tables are presented as a template for the type of information that should be sought from a supplier-provided SDS.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [1] |

| Appearance | Data Not Available |

| Odor | Data Not Available |

| Boiling Point | Data Not Available |

| Melting Point | Data Not Available |

| Flash Point | Data Not Available |

| Density | Data Not Available |

| Solubility | Data Not Available |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route |

| Acute Toxicity (Oral, LD50) | Data Not Available | ||

| Acute Toxicity (Dermal, LD50) | Data Not Available | ||

| Acute Toxicity (Inhalation, LC50) | Data Not Available | ||

| Skin Corrosion/Irritation | Data Not Available | ||

| Serious Eye Damage/Irritation | Data Not Available | ||

| Respiratory or Skin Sensitization | Data Not Available | ||

| Germ Cell Mutagenicity | Data Not Available | ||

| Carcinogenicity | Data Not Available | ||

| Reproductive Toxicity | Data Not Available | ||

| STOT-Single Exposure | Data Not Available | ||

| STOT-Repeated Exposure | Data Not Available | ||

| Aspiration Hazard | Data Not Available |

Table 3: Exposure Limits

| Organization | Limit |

| OSHA (PEL) | Data Not Available |

| ACGIH (TLV) | Data Not Available |

| NIOSH (REL) | Data Not Available |

Hazard Identification and Classification

A formal GHS classification for this compound is not available. However, based on the hazards associated with similar dioxolane derivatives, it is prudent to handle this compound as potentially:

-

Flammable: Many low molecular weight organic solvents are flammable.

-

An Eye and Skin Irritant: Direct contact with organic solvents can cause irritation.

-

Harmful if Inhaled or Ingested: Vapors may cause respiratory tract irritation, and ingestion could be harmful.

Experimental Protocols: Safe Handling Procedures

The following are general best-practice procedures for handling potentially flammable and irritating organic liquids in a research or drug development laboratory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use.

-

Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure arms and legs are covered. Closed-toe shoes are mandatory.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use of explosion-proof electrical equipment is recommended.[2]

-

Static Discharge: Ground and bond containers and receiving equipment when transferring large volumes to prevent the buildup of static electricity.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from heat, sparks, open flames, and strong oxidizing agents.[2]

-

The storage area should be designated for flammable liquids.

Spills and Disposal

-

Spills: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow emergency procedures. Ensure adequate ventilation during cleanup.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a potentially flammable liquid organic compound in a laboratory setting.

Caption: General workflow for safely handling liquid chemicals in a laboratory.

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective.[3] Cool fire-exposed containers with water spray.[3]

References

solubility of 2,2,5-trimethyl-1,3-dioxolan-4-one in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,5-trimethyl-1,3-dioxolan-4-one in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a cyclic organic compound with the molecular formula C₆H₁₀O₃. It belongs to the family of dioxolanes, which are characterized by a five-membered ring containing two oxygen atoms. The presence of a ketone group and methyl substituents influences its physicochemical properties, including its solubility. This compound and its derivatives are of interest in various fields, including polymer chemistry and as potential green solvents.[1] Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be inferred based on the molecular structure of this compound and the chemical principle of "like dissolves like." The molecule possesses both polar (ester and ether functionalities) and nonpolar (methyl groups) characteristics, suggesting it will be soluble in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar ester and ether groups of this compound can interact favorably with the polar aprotic nature of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can act as a hydrogen bond acceptor (via its oxygen atoms) with the hydroxyl groups of these solvents. However, the lack of a hydrogen bond donor group on the solute may limit solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar methyl groups will have favorable interactions with nonpolar solvents. The presence of polar functional groups will likely prevent high solubility in purely nonpolar solvents like hexane. Toluene and diethyl ether, with some slight polarity, may be better solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

-

-

Chromatographic Analysis (for precise quantification):

-

Accurately dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the gravimetric or chromatographic analysis, calculate the mass of the solute dissolved in the volume of the solvent.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of an organic compound.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to predict physical properties. Machine learning algorithms are increasingly being used to develop more accurate predictive models for the solubility of organic compounds in various solvents. While a detailed analysis is beyond the scope of this guide, researchers can explore tools based on conductor-like screening models for real solvents (COSMO-RS) or other machine learning-based approaches to estimate the solubility of this compound.

Conclusion

While quantitative experimental data on the is currently scarce in the public domain, its molecular structure suggests it is a versatile compound with solubility in a range of polar aprotic and polar protic solvents. For precise applications, it is imperative that experimental solubility studies are conducted. The provided protocol outlines a standard and reliable method for such determinations. Future work in this area would be highly beneficial to the scientific community, particularly for those exploring the use of this compound in novel applications.

References

The Enduring Versatility of 1,3-Dioxolan-4-ones: A Historical and Technical Perspective

For decades, the unassuming 1,3-dioxolan-4-one scaffold has served as a cornerstone in synthetic chemistry, evolving from a niche chiral auxiliary to a versatile building block in polymer science and beyond. This technical guide delves into the historical context of its application, providing an in-depth look at its synthesis, key transformations, and enduring impact on the development of novel chemical entities.

The story of 1,3-dioxolan-4-ones in modern chemistry begins in earnest with the seminal work of Seebach nearly four decades ago.[1][2] These chiral heterocycles, readily prepared from enantiomerically pure α-hydroxy acids and aldehydes or ketones, emerged as powerful tools for asymmetric synthesis.[1][2] The inherent chirality of the starting α-hydroxy acid, such as lactic or mandelic acid, allows for the diastereoselective formation of the 1,3-dioxolan-4-one ring, effectively "storing" the stereochemical information. This elegant strategy enables highly selective reactions with electrophiles, laying the groundwork for the asymmetric synthesis of a wide array of complex molecules.[1]

Beyond their foundational role as chiral auxiliaries, the application of 1,3-dioxolan-4-ones has expanded significantly. In recent years, they have garnered substantial interest as monomers for the synthesis of biodegradable aliphatic polyesters, most notably polylactic acid (PLA) and its copolymers.[3][4] This approach offers a valuable alternative to traditional ring-opening polymerization of lactide, with the potential for greater control over polymer architecture and properties. The polymerization of 1,3-dioxolan-4-ones proceeds through a ring-opening mechanism that releases a small molecule, such as formaldehyde or acetone, offering a unique pathway to functional polyesters.[4]

Synthesis and Key Applications: A Chronological Overview

The enduring utility of 1,3-dioxolan-4-ones stems from their straightforward synthesis and the diverse reactivity of the heterocyclic ring. The general approach involves the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or a ketone, often with azeotropic removal of water.

The historical development of their applications can be broadly categorized into two main eras: their establishment as chiral auxiliaries for asymmetric synthesis and their more recent emergence as versatile monomers in polymer chemistry.

The Era of Asymmetric Synthesis

Following Seebach's pioneering work, the use of chiral 1,3-dioxolan-4-ones in asymmetric synthesis flourished. The enolates derived from these compounds exhibit high diastereoselectivity in reactions with a variety of electrophiles, including alkyl halides, aldehydes, and Michael acceptors. This has provided reliable routes to enantiomerically enriched α-substituted carboxylic acids and their derivatives.

Experimental Protocol: Asymmetric Alkylation of a Chiral 1,3-Dioxolan-4-one (General Procedure)

A solution of a chiral 1,3-dioxolan-4-one (1.0 equiv) in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA) (1.1 equiv), is added dropwise, and the resulting enolate solution is stirred for 30-60 minutes at -78 °C. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred for several hours at low temperature before being gradually warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkylated 1,3-dioxolan-4-one. Subsequent hydrolysis of the dioxolanone moiety yields the enantiomerically enriched α-substituted carboxylic acid.

The Rise of 1,3-Dioxolan-4-ones in Polymer Chemistry

More recently, the focus has shifted towards the exploitation of 1,3-dioxolan-4-ones as monomers for ring-opening polymerization. This has been driven by the increasing demand for sustainable and biodegradable polymers. The polymerization can be initiated by a variety of catalysts, including organocatalysts, to produce polyesters with well-defined properties.

Experimental Protocol: Organocatalyzed Ring-Opening Polymerization of a 1,3-Dioxolan-4-one (General Procedure)

In a glovebox, the 1,3-dioxolan-4-one monomer, an initiator (e.g., an alcohol), and an organocatalyst (e.g., a Brønsted acid) are charged into a dry reaction vessel.[4] The vessel is sealed and heated to the desired reaction temperature. The progress of the polymerization is monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer signals and the appearance of the polymer signals.[4] Upon completion, the reaction is cooled to room temperature, and the polymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove any unreacted monomer and catalyst. The purified polymer is then dried under vacuum to a constant weight.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of 1,3-dioxolan-4-ones, compiled from various studies.

| α-Hydroxy Acid | Aldehyde/Ketone | Product | Yield (%) | Reference |

| L-Lactic Acid | Paraformaldehyde | 5-Methyl-1,3-dioxolan-4-one | Good | [3] |

| Mandelic Acid | Acetone | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | Good | [3] |

| L-Lactic Acid | Acetone/Toluene | 2,2,5-Trimethyl-1,3-dioxolan-4-one | Not Specified | [4] |

Table 1: Synthesis of Representative 1,3-Dioxolan-4-ones. This table highlights the straightforward and generally high-yielding synthesis of 1,3-dioxolan-4-one derivatives from readily available starting materials.

| Monomer | Initiator | Catalyst | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity (Đ) | Reference |

| MeDOX | Neopentanol | TfOH | Full (48h) | Not Specified | Not Specified | [4] |

Table 2: Polymerization of 1,3-Dioxolan-4-ones. This table provides an example of the organocatalyzed polymerization of a 1,3-dioxolan-4-one, demonstrating the feasibility of this approach for polyester synthesis.

Visualizing the Chemistry of 1,3-Dioxolan-4-ones

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Figure 1: General synthesis of 1,3-dioxolan-4-ones.

Figure 2: Workflow for asymmetric alkylation.

Figure 3: Ring-opening polymerization of 1,3-dioxolan-4-ones.

References

Thermodynamic Properties of 2,2,5-trimethyl-1,3-dioxolan-4-one: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 2,2,5-trimethyl-1,3-dioxolan-4-one. Despite a thorough search of scientific literature and chemical databases, specific experimental or computational thermodynamic data for this compound are not publicly available at the time of this publication. Consequently, this paper focuses on the established experimental protocols and computational approaches that are essential for characterizing the thermodynamic profile of this and similar organic molecules. This guide is intended to equip researchers with the necessary knowledge to either conduct such measurements or to critically evaluate similar data.

Introduction

This compound, a derivative of lactic acid, is a chiral heterocyclic compound with applications in polymer chemistry and as a synthetic intermediate. A thorough understanding of its thermodynamic properties, including enthalpy of formation, Gibbs free energy of formation, heat capacity, and vapor pressure, is critical for process design, safety analysis, and predicting its behavior in various chemical and physical transformations. This document outlines the standard methodologies for obtaining these crucial parameters.

Thermodynamic Properties: Data Presentation

While specific experimental data for this compound is not currently available, the following tables illustrate the standard format for presenting such thermodynamic data. These tables are provided as a template for future experimental work.

Table 1: Hypothetical Standard Molar Thermodynamic Properties at 298.15 K and 1 atm

| Property | Symbol | Value (Unit) |

| Standard Molar Enthalpy of Formation | ΔfH° | Data not available |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Data not available |

| Standard Molar Entropy | S° | Data not available |

| Molar Heat Capacity (constant pressure) | Cp,m | Data not available |

Table 2: Hypothetical Vapor Pressure Data

| Temperature (K) | Vapor Pressure (Pa) |

| T1 | P1 |

| T2 | P2 |

| T3 | P3 |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a liquid organic compound such as this compound involves a suite of well-established experimental techniques.

Calorimetry

Calorimetry is the primary method for measuring heat changes associated with chemical reactions and physical transitions, which are fundamental to determining enthalpy of formation and heat capacity.

3.1.1. Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

-

Apparatus: A high-pressure stainless steel bomb, a water bath with a stirrer, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A known mass of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water after combustion is recorded.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH). The enthalpy of formation is subsequently calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O).

3.1.2. Heat Capacity

The molar heat capacity (Cp,m) can be determined using Differential Scanning Calorimetry (DSC).[1]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] This difference is recorded as a function of temperature.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound is sealed in an aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate over the desired temperature range.

-

The heat flow to the sample and reference is continuously monitored.

-

-

Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and the reference, relative to a standard material with a known heat capacity, such as sapphire.

Vapor Pressure Measurement

Vapor pressure is a critical property for understanding the volatility of a substance and for calculating the enthalpy of vaporization.

-

Principle: The vapor pressure of a liquid is the pressure exerted by its vapor when the liquid and vapor phases are in equilibrium at a given temperature. Several methods can be used for its determination.

-

Static Method: A sample of the liquid is placed in a container with a pressure gauge, and the air is removed. The container is then heated to a specific temperature, and the pressure is recorded once equilibrium is reached.

-

Dynamic Method (Ebulliometry): An ebulliometer is used to measure the boiling point of the liquid at different externally applied pressures. The vapor pressure is equal to the applied pressure at the boiling point.

-

Knudsen Effusion Method: This technique is suitable for substances with low vapor pressure and involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[2]

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

-

Ab Initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the electronic structure of this compound. From the calculated energies, thermodynamic properties such as the enthalpy of formation and Gibbs free energy can be derived.

-

Statistical Thermodynamics: By combining the results of quantum mechanical calculations (molecular geometry, vibrational frequencies) with statistical mechanics principles, it is possible to compute thermodynamic functions like entropy and heat capacity.

It is important to note that the accuracy of computational methods is highly dependent on the level of theory and the basis set used in the calculations.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of key thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound remain to be determined, this guide provides a comprehensive framework of the well-established methodologies required for such a characterization. The experimental protocols for calorimetry and vapor pressure measurement, along with computational approaches, offer robust pathways to obtaining the enthalpy of formation, Gibbs free energy, heat capacity, and vapor pressure. The availability of such data is crucial for the advancement of research and development involving this compound. It is recommended that future work on this compound includes the experimental determination of these fundamental properties.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one (a protected form of lactic acid) to synthesize polylactic acid (PLA), a biodegradable and biocompatible polymer with significant applications in drug delivery and biomedical devices. The protocols described herein focus on organocatalyzed methods, which offer a metal-free approach to producing well-defined polymers. This application note includes procedures for monomer synthesis, purification, polymerization, and comprehensive characterization of the resulting polymer.

Introduction

Polylactic acid (PLA) is a leading biodegradable polyester derived from renewable resources, making it an attractive material for a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[1] The synthesis of PLA is typically achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[2][3] An alternative and increasingly popular route involves the ROP of 1,3-dioxolan-4-ones, which are cyclic acetals or ketals of α-hydroxy acids.[4][5] The use of this compound, derived from lactic acid and acetone, presents a readily accessible monomer for the synthesis of PLA.[4][6]

Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters, offering a metal-free alternative to traditional metal-based catalysts and enabling the synthesis of polymers with controlled molecular weights and narrow dispersities.[7] This protocol details two organocatalytic approaches for the ROP of this compound: a single-catalyst system and a binary-catalyst system for enhanced control over polymer stereochemistry.

Experimental Protocols

Monomer Synthesis: this compound

This protocol describes the synthesis of the monomer from L-lactic acid and acetone, using p-toluenesulfonic acid as a catalyst.[4]

Materials:

-

L-lactic acid

-

p-toluenesulfonic acid

-

Acetone

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Calcium hydride (CaH₂)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol).

-

Add a 1:1 mixture of acetone and toluene (e.g., 300 mL).

-

Reflux the mixture for 6 hours, continuously removing water using the Dean-Stark apparatus.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield the crude product.

-

For purification, the monomer should be dried over calcium hydride overnight and then distilled under reduced pressure to obtain a colorless oil.[8]

Ring-Opening Polymerization Protocols

General Considerations:

All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to exclude moisture and oxygen, which can interfere with the polymerization.[9] All glassware should be oven-dried prior to use. Solvents and reagents for polymerization should be purified and dried using standard procedures.[8]

Protocol 2.1: Single-Catalyst Bulk Polymerization

This protocol describes a solvent-free polymerization using an alcohol initiator and a Brønsted acid catalyst.[4]

Materials:

-

This compound (purified)

-

Neopentanol (initiator)

-

Triflic acid (TfOH) or p-toluenesulfonic acid (p-TSA) (catalyst)

-

Dichloromethane (for dissolution and precipitation)

-

Methanol (for precipitation)

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, add the desired amount of this compound.

-

Add the initiator (neopentanol) and catalyst (TfOH or p-TSA) according to the desired monomer:initiator:catalyst molar ratio (e.g., 200:1:10).[4]

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 100 °C).[4]

-

Stir the reaction mixture for the desired time (e.g., 2-48 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis.

-

After the desired conversion is reached, cool the reaction to room temperature.

-

Dissolve the crude polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 2.2: Binary Organocatalytic Solution Polymerization

This protocol utilizes a binary catalyst system to achieve controlled polymerization and high stereoregularity under mild conditions.[7]

Materials:

-

This compound (purified)

-

Benzyl alcohol (initiator)

-

Thiourea-based catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea)

-

Organic base co-catalyst (e.g., 1,8-diazabicycloundec-7-ene, DBU)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

Procedure:

-

In a glovebox or under an inert atmosphere, prepare stock solutions of the monomer, initiator, catalyst, and co-catalyst in anhydrous toluene.

-

In a dried reaction vessel, combine the monomer, initiator, catalyst, and co-catalyst solutions in the desired molar ratios.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature as required.

-

Monitor the monomer conversion by ¹H NMR.

-

Once the desired molecular weight is achieved, terminate the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid).

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation

The following tables summarize typical experimental conditions and results for the ring-opening polymerization of this compound.

Table 1: Single-Catalyst Bulk Polymerization Conditions and Results [4]

| Entry | Initiator:Catalyst:Monomer | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (SEC) | Đ (Mₙ/Mₙ) |

| 1 | 1:10:200 | TfOH | 100 | 24 | >95 | 3,500 | 1.25 |

| 2 | 1:10:200 | p-TSA | 100 | 48 | >95 | 4,200 | 1.30 |

Table 2: Polymer Characterization Data [4]

| Property | Value |

| Glass Transition Temp (T₉) | 36 °C |

| Cold Crystallization Temp (Tₑₑ) | 100 °C |

| Melting Temp (Tₘ) | 125 °C |

Polymer Characterization

¹H NMR Spectroscopy for Monomer Conversion

Monomer conversion can be determined by ¹H NMR spectroscopy by monitoring the disappearance of monomer signals and the appearance of polymer signals.

Sample Preparation:

Dissolve a small aliquot of the crude polymerization mixture in deuterated chloroform (CDCl₃).

Analysis:

The conversion is calculated by comparing the integration of the monomer's methine proton signal with the integration of the polymer's methine proton signal.[10]

Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[1][6]

Typical Conditions for Polylactide Analysis:

-

Mobile Phase: Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP) with a salt like NaTFAc for polar polymers.[7]

-

Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., two PLgel MIXED-B columns) is commonly used for THF.[8] For HFIP, specialized columns (e.g., PL HFIPgel) are required.[7]

-

Flow Rate: 1.0 mL/min.[8]

-

Detector: Refractive index (RI) detector.

-

Calibration: Polystyrene standards are typically used for calibration in THF.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₑ).[11]

Typical DSC Protocol for Polylactide:

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[8][12]

-

Cool the sample to below its glass transition temperature (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).[12][13]

-

Reheat the sample to above its melting point at 10 °C/min.

-

The T₉, Tₑ, and Tₘ are determined from the second heating scan to erase the thermal history of the sample.[8][14]

Visualizations

Figure 1: Experimental workflow for the synthesis and characterization of polylactic acid.

Figure 2: Proposed mechanism for the acid-catalyzed ring-opening polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jyx.jyu.fi [jyx.jyu.fi]

- 7. hplc.eu [hplc.eu]

- 8. rsc.org [rsc.org]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. researchgate.net [researchgate.net]

- 11. research.tudelft.nl [research.tudelft.nl]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. researchgate.net [researchgate.net]

- 14. tainstruments.com [tainstruments.com]

Application Notes and Protocols for Polylactic Acid (PLA) Synthesis Using 2,2,5-trimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polylactic acid (PLA) through the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one. This monomer serves as a viable alternative to lactide, offering a pathway to PLA with controlled molecular weights and stereochemistry. The protocols outlined below cover the synthesis of the monomer and its subsequent polymerization using different catalytic systems.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. A common route to high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. However, the synthesis and purification of lactide can be challenging.

An alternative approach involves the ROP of 1,3-dioxolan-4-ones. Specifically, this compound (Me3DOX) can be polymerized to yield PLA with the concurrent release of acetone. This method offers a promising alternative for the synthesis of PLA, with the potential for producing highly isotactic polymers when appropriate catalysts are employed.[1] The stereoregularity of PLA is a critical factor that influences its crystallinity, mechanical properties, and thermal stability.[1]

This document details the synthesis of Me3DOX and its subsequent polymerization using two different catalytic approaches: a binary organocatalytic system and a Brønsted acid-catalyzed system.

Synthesis of this compound (Monomer)

This protocol describes the synthesis of the monomer, this compound (Me3DOX), from L-lactic acid and acetone.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol).[2]

-

Solvent Addition: Add a 1:1 mixture of acetone and toluene (300 mL).[2]

-

Reaction: Heat the mixture to reflux for 6 hours, continuously removing the water that forms via the Dean-Stark trap.[2]

-

Work-up: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.[2]

-

Purification: Dissolve the residue in dichloromethane (CH2Cl2, 50 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 25 mL) and brine (3 x 25 mL).[2]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil. For further drying, the product can be stored over calcium hydride (CaH2) overnight.[2] The typical yield is approximately 58%.[2]

Polylactic Acid Synthesis via Ring-Opening Polymerization (ROP)

Protocol 1: Binary Organocatalyzed ROP

This protocol utilizes a binary organocatalytic system to achieve controlled ROP of Me3DOX, leading to highly isotactic PLA.[1] This system typically consists of a thiourea derivative and a base, which co-activate the monomer and initiator through hydrogen bonding.[1]

-

Materials: The monomer (this compound), a thiourea-based organocatalyst, a base co-catalyst, and an alcohol initiator (e.g., benzyl alcohol) are required.

-

Reaction Setup: In a glovebox, a dried reaction vessel is charged with the monomer, catalyst, co-catalyst, and initiator at the desired molar ratios (see Table 1).

-

Polymerization: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., room temperature) for a set duration.

-

Termination and Purification: The polymerization is quenched, and the polymer is isolated, often by precipitation in a non-solvent such as cold methanol. The polymer is then collected by filtration and dried under vacuum.

The following table summarizes the results from the ring-opening polymerization of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one using a binary organocatalytic system, demonstrating the effect of the monomer to initiator ratio on the resulting polymer properties.[1]

| Entry | Monomer:Initiator Ratio | Mn ( g/mol ) | PDI (Đ) | Stereoregularity (Pm) |

| 1 | 25:1 | 1140 | 1.44 | 0.92 |

| 2 | 50:1 | 1850 | 1.48 | 0.93 |

| 3 | 100:1 | 2630 | 1.51 | 0.93 |

| 4 | 150:1 | - | 1.51 | 0.85 |

Mn = Number-average molecular weight, PDI (Đ) = Polydispersity Index, Pm = probability of meso dyad formation.

Protocol 2: Brønsted Acid Catalyzed ROP

This protocol employs a Brønsted acid, such as p-toluenesulfonic acid or triflic acid (TfOH), to catalyze the bulk polymerization of Me3DOX.[2]

-

Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine this compound (monomer), neopentanol (initiator), and a Brønsted acid catalyst (e.g., TfOH). A typical molar ratio is 200:1:10 (monomer:initiator:catalyst).[2]

-

Polymerization: Heat the bulk reaction mixture to 100 °C.[2] Samples can be taken at different time points to monitor the progress of the polymerization.

-

Work-up and Isolation: After the desired reaction time, dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

The following table presents representative data for the polymerization of racemic this compound using a homosalen-Al catalyst, which demonstrates a metal-catalyzed approach. While not a Brønsted acid, this data provides insight into the properties of PLA that can be obtained from this monomer.

| Catalyst | Mn ( g/mol ) | PDI | Tm (°C) | Stereoregularity (Pm) |

| Isopropyl-substituted homosalen–Al | 6,200 | 2.20 | 156 | 0.96 |

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tm = Melting Temperature, Pm = probability of meso dyad formation.

Visualizations

Chemical Synthesis Pathway

Caption: Synthesis of PLA from L-Lactic Acid via Me3DOX monomer.

Experimental Workflow

Caption: General workflow for PLA synthesis and characterization.

Binary Organocatalyst Activation Pathway

Caption: Dual activation mechanism in binary organocatalyzed ROP.

References

Application Notes and Protocols for the Organocatalyzed Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the organocatalyzed ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX). This method offers a metal-free route to produce highly isotactic poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with significant potential in biomedical applications, including drug delivery systems and medical devices. The use of organocatalysts minimizes the risk of metal contamination in the final polymer, a critical consideration for materials intended for clinical use.

Introduction

The ring-opening polymerization of dioxolanones (DOXs) is an effective method for producing functional polyesters. Specifically, the polymerization of this compound is advantageous due to the release of acetone during the process, which provides a strong thermodynamic driving force for the reaction.[1][2] Traditional polymerization catalysts, however, can lead to epimerization, which reduces the stereoregularity and, consequently, the crystallinity and mechanical properties of the resulting PLA.[1][3]

A binary organocatalytic system, typically comprising a thiourea derivative and an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to effectively catalyze the ROP of chiral Me3DOX under mild conditions.[1][2][3] This system activates both the monomer and the initiator through hydrogen bonding, enabling precise control over the polymerization and minimizing epimerization.[1][3] This approach allows for the synthesis of highly isotactic PLA with predictable molecular weights and narrow dispersity.[2] The resulting stereoregular PLA can form crystalline stereocomplexes with high melting temperatures, enhancing its thermal and mechanical properties.[1][3]

Data Presentation

The following table summarizes the results from the organocatalyzed polymerization of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one using a binary catalyst system of DBU and a thiourea derivative (TU-B), with benzyl alcohol (BnOH) as the initiator. The reactions were conducted at 25 °C in bulk.

| Entry | [M]₀:[I]₀:[DBU]₀:[TU-B]₀ | Time (h) | Conversion (%) | Mₙ,calc ( g/mol ) | Mₙ,GPC ( g/mol ) | Đ (Mₙ/Mₙ) | Pₘ |

| 1 | 50:1:1:1 | 2 | 35 | 1908 | 1100 | 1.52 | 0.92 |

| 2 | 50:1:1:3 | 2 | 51 | 2744 | 1200 | 1.50 | 0.92 |

| 3 | 50:1:1:3 | 6 | 73 | 3856 | 1400 | 1.48 | 0.92 |

| 4 | 50:1:1:5 | 2 | 32 | 1760 | 1100 | 1.53 | 0.92 |

| 5 | 100:1:1:3 | 4 | 75 | 5508 | 3500 | 1.15 | 0.92 |

| 6 | 100:1:1:3 | 8 | 89 | 6518 | 4100 | 1.13 | 0.91 |

| 7 | 100:1:1:3 | 12 | 92 | 6733 | 4200 | 1.13 | 0.90 |

| 8 | 200:1:1:3 | 16 | 93 | 13493 | 8200 | 1.15 | 0.90 |

-

[M]₀: Initial monomer concentration.

-

[I]₀: Initial initiator concentration.

-

[DBU]₀: Initial DBU concentration.

-

[TU-B]₀: Initial thiourea catalyst concentration.

-

Conversion: Determined by ¹H NMR.

-

Mₙ,calc: Calculated number-average molecular weight.

-

Mₙ,GPC: Number-average molecular weight determined by Gel Permeation Chromatography.

-

Đ: Dispersity (Mₙ/Mₙ).

-

Pₘ: Probability of meso diad formation, indicating stereoregularity.

Experimental Protocols

Protocol 1: Synthesis of this compound (Me3DOX)

This protocol is adapted from a literature procedure for the synthesis of the monomer.[1]

Materials:

-

L-lactic acid

-

p-toluenesulfonic acid

-

Acetone

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol).

-

Add a 1:1 mixture of acetone and toluene (300 mL).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and maintain for 6 hours, periodically removing the water collected in the Dean-Stark trap.

-

After 6 hours, cool the reaction mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Protocol 2: Organocatalyzed Ring-Opening Polymerization of Me3DOX

This protocol describes the binary organocatalyzed polymerization of (S)-Me3DOX.[2]

Materials:

-

(S)-2,2,5-trimethyl-1,3-dioxolan-4-one ((S)-Me3DOX)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiourea catalyst (e.g., TU-B, a bifunctional thiourea derivative)

-

Benzyl alcohol (BnOH)

-

Anhydrous toluene

-

Schlenk flask

-

Glovebox or Schlenk line

-

Magnetic stirrer

Procedure:

-

All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere. All reagents should be handled under an inert atmosphere in a glovebox or using Schlenk techniques.

-

In a typical experiment (Entry 5, Table 1), to a Schlenk flask inside a glovebox, add the thiourea catalyst (e.g., 0.03 mmol) and DBU (0.01 mmol).

-

Add anhydrous toluene (if solution polymerization is desired, though bulk polymerization is also effective).

-

Add benzyl alcohol (0.01 mmol) as the initiator.

-

Add (S)-Me3DOX (1 mmol, 100 equivalents).

-

Seal the flask and stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

After the desired time, quench the polymerization by adding a small amount of benzoic acid solution in chloroform.

-

Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

-

Filter and dry the resulting polymer under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for stereoregularity.

Visualizations

Polymerization Mechanism

The binary organocatalytic system operates through a dual activation mechanism. The thiourea catalyst activates the monomer via hydrogen bonding to the carbonyl group, making it more susceptible to nucleophilic attack. Simultaneously, the base (DBU) activates the initiator (benzyl alcohol) by deprotonation, increasing its nucleophilicity. This concerted activation facilitates the ring-opening of the dioxolanone and subsequent propagation of the polymer chain.

Caption: Dual activation mechanism in the organocatalyzed ROP of Me3DOX.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of polylactic acid from this compound.

Caption: General workflow for Me3DOX polymerization and analysis.

References

Application Notes and Protocols for 2,2,5-trimethyl-1,3-dioxolan-4-one in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,5-trimethyl-1,3-dioxolan-4-one as a chiral auxiliary in asymmetric synthesis. This chiral auxiliary, derived from readily available lactic acid, is a powerful tool for the stereoselective synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis.

Principle and Mechanism of Asymmetric Induction

The use of this compound as a chiral auxiliary is based on the seminal work of Seebach on the diastereoselective reactions of chiral 1,3-dioxolan-4-ones.[1][2] The underlying principle involves the temporary incorporation of the chiral auxiliary to control the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically enriched product.

The key steps are:

-

Enolate Formation: The chiral dioxolanone is deprotonated at the α-position (C5) using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][3] This generates a rigid lithium enolate.

-

Diastereoselective Alkylation: The enolate then reacts with an electrophile (e.g., an alkyl halide). The stereogenic centers on the dioxolanone ring (at C2 and C5) create a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other.[1][4]

-

Auxiliary Cleavage: After the diastereoselective alkylation, the chiral auxiliary is cleaved, typically by hydrolysis, to release the desired α-substituted carboxylic acid in high enantiomeric purity. The chiral auxiliary can often be recovered and reused.[5]

Application in the Synthesis of Chiral α-Alkylated Carboxylic Acids

This compound is particularly useful for the synthesis of α-methyl-α-alkyl carboxylic acids. The general reaction is outlined below:

Quantitative Data

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Methyl Iodide | >95:5 | 85 | [6] |